molecular formula C15H11N3O7 B12467557 4-{[(2-Methyl-3,5-dinitrophenyl)carbonyl]amino}benzoic acid

4-{[(2-Methyl-3,5-dinitrophenyl)carbonyl]amino}benzoic acid

Katalognummer: B12467557
Molekulargewicht: 345.26 g/mol
InChI-Schlüssel: QXLOZVWCUFHIGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-METHYL-3,5-DINITROBENZAMIDO)BENZOIC ACID is an organic compound that belongs to the class of aromatic carboxylic acids. This compound is characterized by the presence of a benzamido group substituted with a 2-methyl-3,5-dinitrobenzene moiety. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-METHYL-3,5-DINITROBENZAMIDO)BENZOIC ACID typically involves the nitration of benzoic acid derivatives. The nitration process can be carried out using nitric acid in the presence of concentrated sulfuric acid . The reaction conditions must be carefully controlled to ensure the selective nitration of the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-METHYL-3,5-DINITROBENZAMIDO)BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonic acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups onto the aromatic ring.

Wissenschaftliche Forschungsanwendungen

4-(2-METHYL-3,5-DINITROBENZAMIDO)BENZOIC ACID has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 4-(2-METHYL-3,5-DINITROBENZAMIDO)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(2-METHYL-3,5-DINITROBENZAMIDO)BENZOIC ACID is unique due to the presence of both the 2-methyl and 3,5-dinitro substitutions, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C15H11N3O7

Molekulargewicht

345.26 g/mol

IUPAC-Name

4-[(2-methyl-3,5-dinitrobenzoyl)amino]benzoic acid

InChI

InChI=1S/C15H11N3O7/c1-8-12(6-11(17(22)23)7-13(8)18(24)25)14(19)16-10-4-2-9(3-5-10)15(20)21/h2-7H,1H3,(H,16,19)(H,20,21)

InChI-Schlüssel

QXLOZVWCUFHIGP-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.